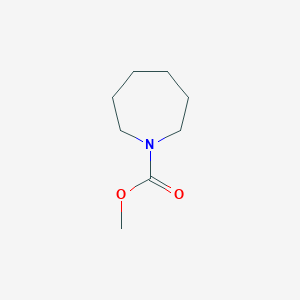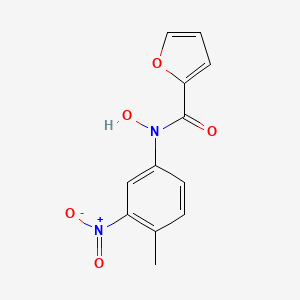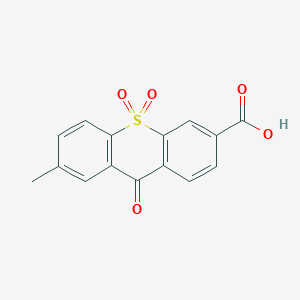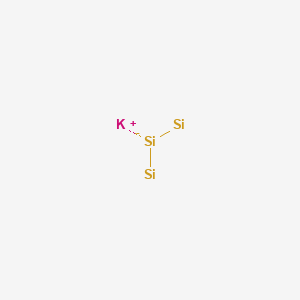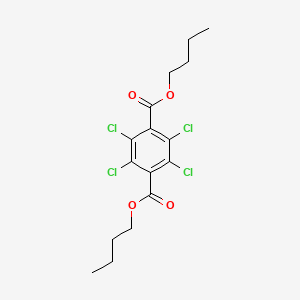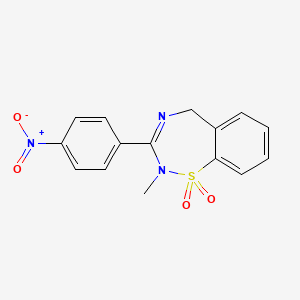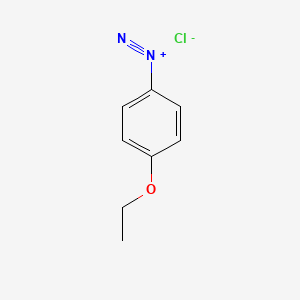![molecular formula C22H14O7 B14659952 1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone CAS No. 51876-12-1](/img/structure/B14659952.png)
1',4',5-Trihydroxy-3',7-dimethyl[2,2'-binaphthalene]-1,4,5',8'-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone is a complex organic compound characterized by its unique binaphthalene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone typically involves multi-step organic reactions. One common approach is the oxidative coupling of naphthalene derivatives under controlled conditions. The reaction often requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthalenes, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dihydroxy-2,3-dimethyl[2,2’-binaphthalene]-1,4,5,8-tetrone
- 1,5-Dihydroxy-3,7-dimethyl[2,2’-binaphthalene]-1,4,5,8-tetrone
Uniqueness
1’,4’,5-Trihydroxy-3’,7-dimethyl[2,2’-binaphthalene]-1,4,5’,8’-tetrone is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
51876-12-1 |
|---|---|
Formule moléculaire |
C22H14O7 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
2-methyl-3-(1,4,5-trihydroxy-7-methylnaphthalen-2-yl)naphthalene-1,4,5,8-tetrone |
InChI |
InChI=1S/C22H14O7/c1-8-5-10-17(14(25)6-8)15(26)7-11(21(10)28)16-9(2)20(27)18-12(23)3-4-13(24)19(18)22(16)29/h3-7,25-26,28H,1-2H3 |
Clé InChI |
UXDVKZVNMPFURQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC(=C2C(=C1)O)O)C3=C(C(=O)C4=C(C3=O)C(=O)C=CC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


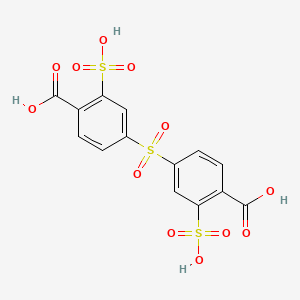
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
